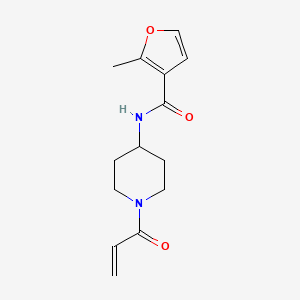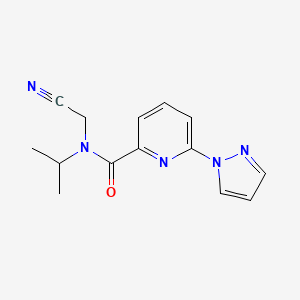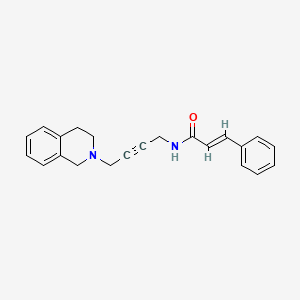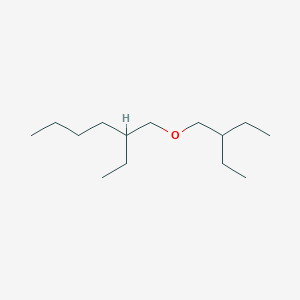
3-((2-Ethylbutoxy)methyl) heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkanes like heptane and its derivatives are hydrocarbons with only single bonds. They are generally nonpolar and have relatively low reactivity . The compound you mentioned seems to be a derivative of heptane, with an ethylbutoxy group and a methyl group attached to the heptane backbone .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions . Without specific information on “3-((2-Ethylbutoxy)methyl) heptane”, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The structure of a molecule like “3-((2-Ethylbutoxy)methyl) heptane” would likely involve a heptane backbone with the specified ethylbutoxy and methyl groups attached. The exact structure would depend on the locations of these attachments .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include attributes like boiling point, melting point, density, and reactivity. These would depend on the exact structure of the compound .Wissenschaftliche Forschungsanwendungen
Solvent and Extraction Applications
- Petrochemical Extraction : Research on 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) highlights its effectiveness as a solvent in the petrochemical extraction process, specifically for the removal of heptane from its azeotropic mixture with ethanol. This suggests that compounds with heptane structures, such as 3-((2-Ethylbutoxy)methyl) heptane, might also find applications in solvent extraction processes within the petrochemical industry (Pereiro et al., 2006).
Metabolic Studies
- Environmental and Biological Metabolism : The study on the metabolism of 3-methylheptane in male Fischer rats reveals the presence and breakdown of heptane-based compounds in biological systems, indicating potential research applications in understanding the environmental distribution and biological impacts of similar compounds (Serve et al., 1993).
Chemical Synthesis and Polymerization
- Chemical Synthesis : Research into the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions, involving ethyl and methyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, underscores the utility of heptane derivatives in synthesizing complex organic molecules. This could imply potential applications of 3-((2-Ethylbutoxy)methyl) heptane in similar synthetic pathways (Waldmann & Braun, 1991).
Material Science
- Ionic Liquid Applications : The study on the separation of azeotropic mixtures with HMImPF6 suggests that similar heptane derivatives could be used in the development of new materials, such as ionic liquids or solvents, for industrial applications, highlighting the versatile potential of such compounds in material science (Pereiro et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-ethylbutoxymethyl)heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-5-9-10-14(8-4)12-15-11-13(6-2)7-3/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGEAUBBWDBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Ethylbutoxy)methyl) heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

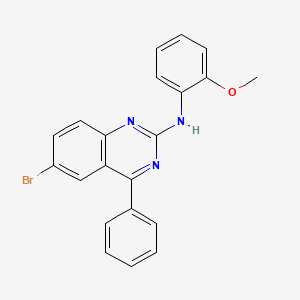
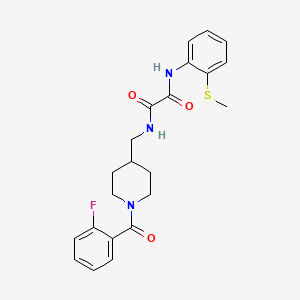
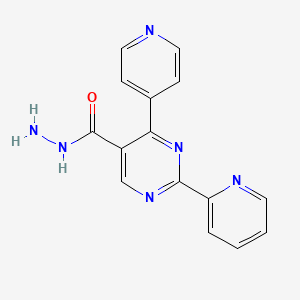
![(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide](/img/structure/B2938777.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
